

Paxalisib in Glioblastoma: A Meta-Analysis of Clinical Trial Outcomes and Comparative Landscape

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comprehensive Review of **Paxalisib** Clinical Trials and its Position Among PI3K/mTOR Inhibitors in Glioblastoma Treatment

This guide provides a meta-analysis of clinical trial outcomes for **paxalisib**, a brain-penetrant inhibitor of the PI3K/mTOR pathway, in the context of glioblastoma (GBM). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with other PI3K/mTOR inhibitors that have been investigated for this aggressive brain cancer. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the relevant signaling pathways and clinical trial workflows.

Introduction to Paxalisib and the PI3K/mTOR Pathway in Glioblastoma

Glioblastoma is the most common and aggressive primary brain tumor in adults.[1][2] A key signaling pathway frequently dysregulated in GBM is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[1] This makes it a prime target for therapeutic intervention. **Paxalisib** (formerly GDC-0084) is an oral, small-molecule inhibitor of PI3K and mTOR that has the critical ability to cross the blood-brain barrier, a significant hurdle for many cancer therapies targeting brain tumors.[3]

Paxalisib Clinical Trial Outcomes: A Quantitative Summary

Paxalisib has been evaluated in several clinical trials, most notably the Phase 2 study (NCT03522298) and the Phase 2/3 GBM AGILE (NCT03970447) adaptive platform trial. These studies have primarily focused on patients with newly diagnosed glioblastoma with an unmethylated O6-methylguanine-DNA methyltransferase (MGMT) promoter status, a patient population with inherent resistance to the standard-of-care chemotherapy, temozolomide.^{[4][5]}

Efficacy Data

Clinical Trial	Patient Population	Treatment Arm	Comparator Arm (Standard of Care - SOC)	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)
Phase 2 (NCT03522298)	Newly Diagnosed GBM (unmethylated MGMT)	Paxalisib (60 mg daily)	Historical Temozolomide	15.7 months ^[5]	8.4 months ^[5]
GBM AGILE (NCT03970447) - Primary Analysis	Newly Diagnosed GBM (unmethylated MGMT)	Paxalisib (60 mg daily)	Cumulative SOC (Temozolomide)	14.77 months ^[6]	Not Reported
GBM AGILE (NCT03970447) - Secondary Analysis	Newly Diagnosed GBM (unmethylated MGMT)	Paxalisib (60 mg daily)	Concurrent SOC (Temozolomide)	15.54 months ^{[5][6]}	Not Reported
GBM AGILE (NCT03970447)	Recurrent GBM	Paxalisib (60 mg daily)	Concurrent SOC (Lomustine)	8.05 months ^[6]	Not Reported

Safety and Tolerability

The safety profile of **paxalisib** has been consistent across clinical trials. The most common treatment-related adverse events include:

Adverse Event	Grade 3 or Higher Frequency	Management
Hyperglycemia	Reported	Managed with insulin or metformin[7]
Oral Mucositis (Stomatitis)	Dose-limiting toxicity at 75mg[8]	Dose adjustment
Skin Rash	Reported	Symptomatic treatment

The maximum tolerated dose (MTD) for **paxalisib** was established at 60 mg once daily.[8]

Comparative Analysis with Other PI3K/mTOR Inhibitors in Glioblastoma

To provide a broader perspective, this section compares the clinical trial outcomes of **paxalisib** with other PI3K/mTOR inhibitors that have been investigated in glioblastoma.

Drug	Mechanism of Action	Key Clinical Trial Findings in Glioblastoma	Common Grade 3/4 Adverse Events
Paxalisib (GDC-0084)	Dual PI3K/mTOR inhibitor	Improved OS in newly diagnosed unmethylated MGMT GBM compared to SOC.[5][6]	Hyperglycemia, oral mucositis, skin rash. [5]
Buparlisib (BKM120)	Pan-PI3K inhibitor	Minimal single-agent efficacy in recurrent GBM despite brain penetration. Incomplete blockade of the PI3K pathway was observed.[9][10] Median PFS of 1.7 months.[10]	Lipase elevation, fatigue, hyperglycemia, elevated ALT.[9][10]
Voxtalisisb (XL765)	Dual PI3K/mTOR inhibitor	Favorable safety profile in combination with temozolomide. Moderate inhibition of the PI3K pathway. Best response was partial response in 4% of evaluable patients with high-grade glioma.[11]	Lymphopenia, thrombocytopenia.[11]

Experimental Protocols

Paxalisib Phase 2 Study (NCT03522298) Methodology

This open-label, multicenter study consisted of two stages.[12][13]

- Stage 1 (Dose Escalation): This stage utilized a standard 3+3 dose-escalation design to determine the MTD of once-daily oral **paxalisib**. [12][13]

- Stage 2 (Expansion): This was a two-arm, open-label expansion cohort where patients were randomized 1:1 to receive **paxalisib** at the MTD under fed or fasted conditions.[12][13]

Patient Population: Eligible patients were adults with newly diagnosed glioblastoma with unmethylated MGMT promoter status who had completed initial surgical resection and chemoradiotherapy.[12]

Treatment: **Paxalisib** was administered orally in continuous 28-day cycles until disease progression or unacceptable toxicity.[12]

Primary Endpoints:

- Stage 1: Determine the MTD.[12]
- Stage 2: Evaluate safety, tolerability, and pharmacokinetics.[12]

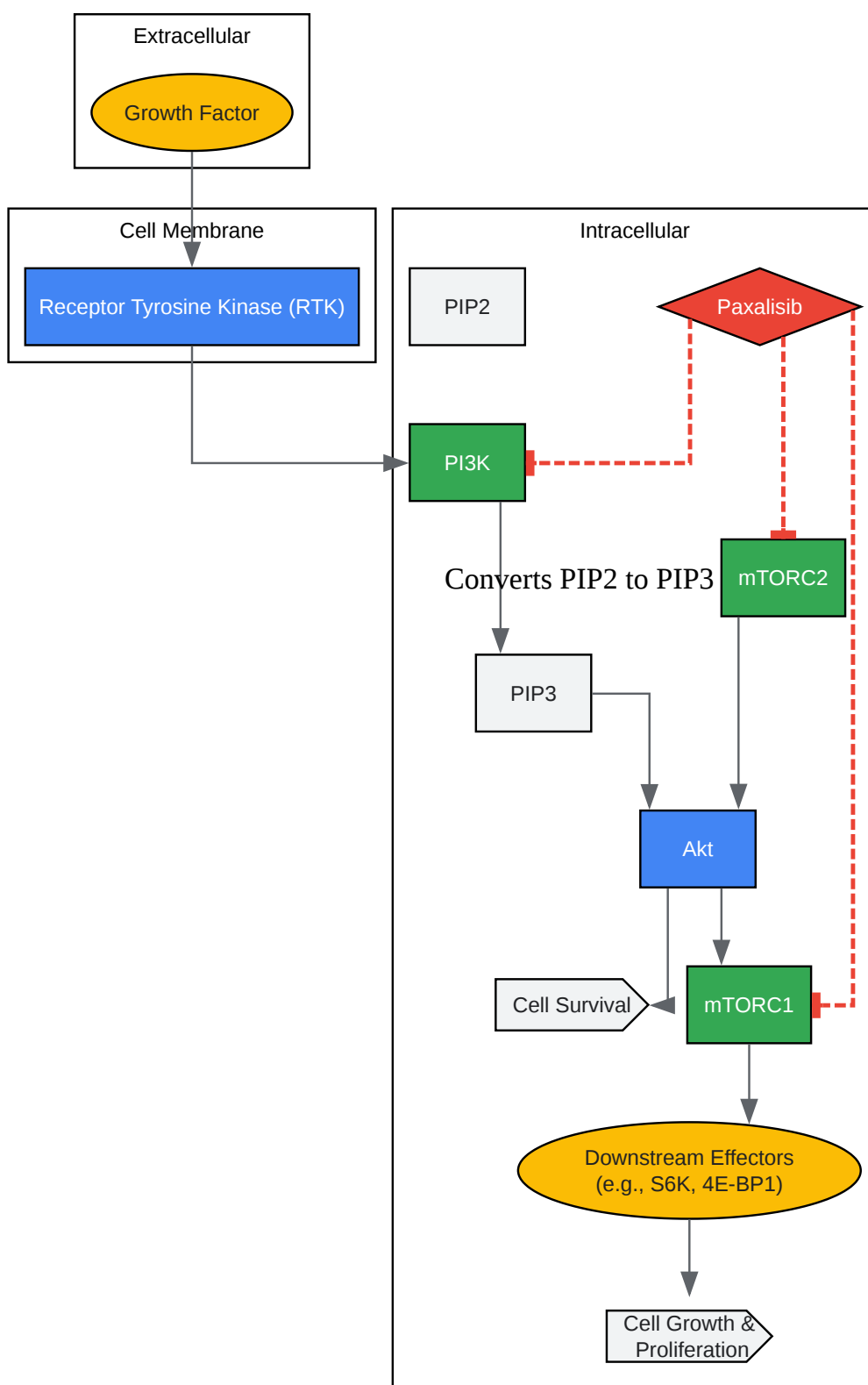
GBM AGILE (NCT03970447) Trial Design

GBM AGILE is an international, multi-arm, adaptive Phase 2/3 platform trial.[14]

- Adaptive Randomization: The trial uses a Bayesian response adaptive randomization design to assign patients to different treatment arms based on their performance.[14]
- Patient Population: The **paxalisib** arm enrolled patients with both newly diagnosed unmethylated MGMT GBM and recurrent GBM.[4]
- Treatment: In the newly diagnosed cohort, patients received temozolomide and radiation therapy before starting **paxalisib**. [15] Patients with recurrent GBM received only **paxalisib**. [15]
- Primary Endpoint: The primary endpoint for the trial is overall survival (OS).[14]

Visualizing the Molecular Pathway and Clinical Workflow

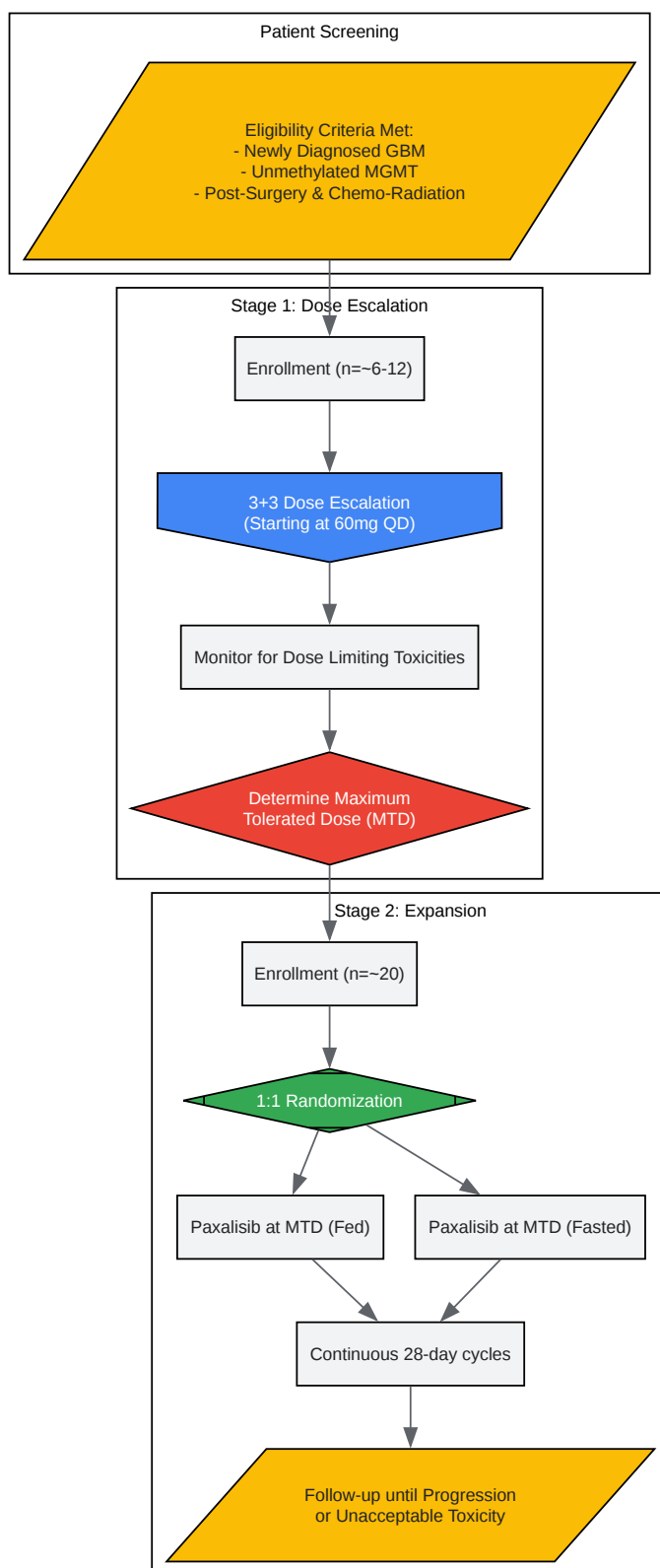
PI3K/Akt/mTOR Signaling Pathway Inhibition by Paxalisib



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Caption: **Paxalisib** inhibits PI3K and mTOR, blocking downstream signaling for cell growth and survival.

Experimental Workflow for Paxalisib Phase 2 Trial (NCT03522298)



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Caption: Workflow of the two-stage Phase 2 clinical trial for **paxalisib** in glioblastoma.

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- To cite this document: BenchChem. [Paxalisib in Glioblastoma: A Meta-Analysis of Clinical Trial Outcomes and Comparative Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607614#meta-analysis-of-paxalisib-clinical-trial-outcomes>]

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